molecular formula C10H12N2O3S B2956890 1-propyl-1H-benzimidazole-2-sulfonic acid CAS No. 300707-15-7

1-propyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B2956890
CAS No.: 300707-15-7
M. Wt: 240.28
InChI Key: FWKRDYUGOORJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-propyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound that belongs to the benzimidazole family. It is characterized by a benzimidazole ring fused with a sulfonic acid group and a propyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propyl-1H-benzimidazole-2-sulfonic acid can be synthesized through the oxidation of 1-propyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method involves the following steps:

    Oxidation: 1-propyl-1H-benzimidazole-2-thiol is treated with hydrogen peroxide.

    Reaction Conditions: The reaction is carried out in an alkaline medium provided by potassium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-propyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: As mentioned, it can be synthesized through the oxidation of its thiol precursor.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.

    Alkaline Medium: Potassium hydroxide provides the necessary alkaline conditions for certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol precursor yields this compound.

Comparison with Similar Compounds

1-propyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-propylbenzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKRDYUGOORJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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